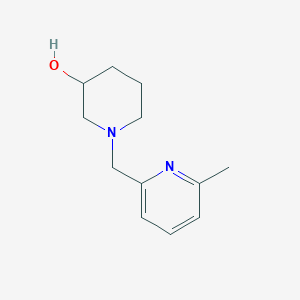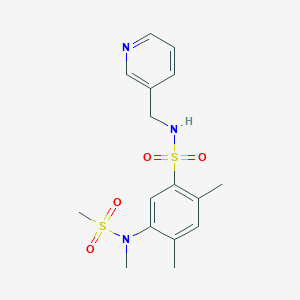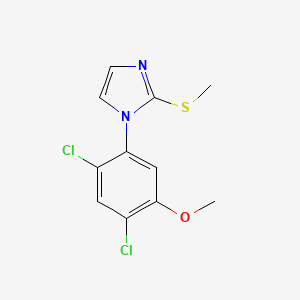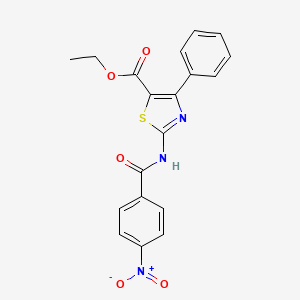
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea, also known as BPU, is a small molecule inhibitor that has gained attention in scientific research due to its potential therapeutic applications. BPU has been found to have anticancer properties, specifically targeting the growth and proliferation of cancer cells.
Applications De Recherche Scientifique
Synthesis and Polymerization
Quinazolinone derivatives have been synthesized through various methods, demonstrating their utility in chemical synthesis and polymer science. For example, the one-pot synthesis of quinazolin-4-yl-thioureas involves intramolecular cycloaddition reactions, showcasing their potential in creating complex molecules (Fathalla et al., 2001). Additionally, the preparation and polymerization of substituted cyclic pseudoureas highlight the versatility of quinazolinone frameworks in developing new materials with potential applications in various fields, including biomedical engineering (Miyamoto et al., 1995).
Catalytic and Synthetic Applications
Quinazolinone derivatives play a crucial role in catalysis and synthetic chemistry. The Rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines from quinazolinone derivatives demonstrates their utility in accessing bromonium ylides, which are valuable intermediates in organic synthesis (He et al., 2016). This method opens new avenues for synthesizing highly functionalized compounds with potential applications in drug discovery and materials science.
Antimicrobial Activity
Some quinazolinone derivatives have been explored for their antimicrobial properties, suggesting their potential use in developing new antibiotics. The synthesis and characterization of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives and their in vitro antimicrobial activity showcase the role of quinazolinone scaffolds in combating microbial resistance (Saravanan et al., 2015).
Antitumor Activity
The exploration of quinazolinone derivatives in cancer research has led to the identification of compounds with significant antitumor activities. For instance, a study on novel 3-benzyl-substituted-4(3H)-quinazolinones revealed compounds with broad-spectrum antitumor activity, highlighting their potential as leads for developing new cancer therapies (Al-Suwaidan et al., 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde with phenylurea in the presence of a base to form the desired product.", "Starting Materials": [ "3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde", "Phenylurea", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 3-benzyl-2-oxo-2,3-dihydroquinazolin-4(1H)-carboxaldehyde and phenylurea in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 4: Confirm the structure of the product by spectroscopic methods (e.g. NMR, IR, MS)." ] } | |
| 899973-08-1 | |
Formule moléculaire |
C22H18N4O2 |
Poids moléculaire |
370.412 |
Nom IUPAC |
1-(3-benzyl-2-oxoquinazolin-4-yl)-3-phenylurea |
InChI |
InChI=1S/C22H18N4O2/c27-21(23-17-11-5-2-6-12-17)25-20-18-13-7-8-14-19(18)24-22(28)26(20)15-16-9-3-1-4-10-16/h1-14H,15H2,(H2,23,25,27) |
Clé InChI |
QNZWLUNBBPIRGC-LKUDQCMESA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC=CC3=NC2=O)NC(=O)NC4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2551505.png)
![1-(2-Methoxypyridin-4-yl)-4-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperazin-2-one](/img/structure/B2551509.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)furan-2-carboxamide](/img/structure/B2551510.png)
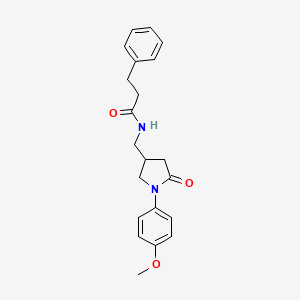
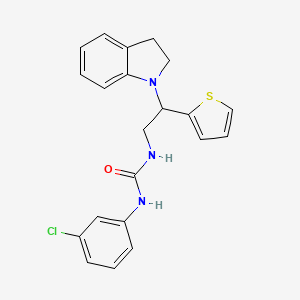
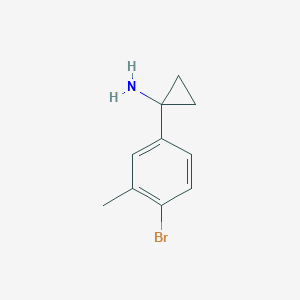
![1-[(4,6-Dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]-3-ethylthiourea](/img/structure/B2551515.png)
![2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2551516.png)

